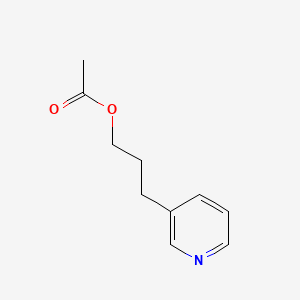
3-Pyridylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridylpropyl acetate is an organic compound with the molecular formula C10H13NO2. It is an ester derived from 3-pyridylpropyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridylpropyl acetate can be synthesized through the esterification reaction between 3-pyridylpropyl alcohol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-Pyridylpropyl alcohol+Acetic acidH2SO43-Pyridylpropyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridylpropyl acetate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 3-pyridylpropyl alcohol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: This reaction typically requires an alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Pyridylpropyl alcohol and acetic acid.
Reduction: 3-Pyridylpropyl alcohol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
3-Pyridylpropyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-pyridylpropyl acetate depends on its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 3-pyridylpropyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
3-Pyridylpropyl acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Pyridine derivatives: Compounds like nicotinic acid and pyridoxine (vitamin B6) have significant biological roles.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an ester functional group, which imparts specific chemical and biological properties not found in simpler esters or pyridine derivatives alone.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological systems in meaningful ways. Ongoing research continues to uncover new uses and mechanisms of action for this interesting compound.
Properties
CAS No. |
38456-24-5 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-pyridin-3-ylpropyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChI Key |
VRWYJAWYCRMXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



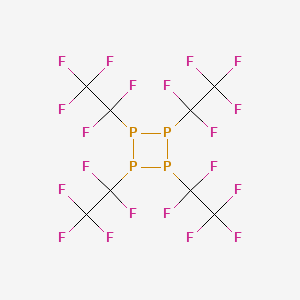

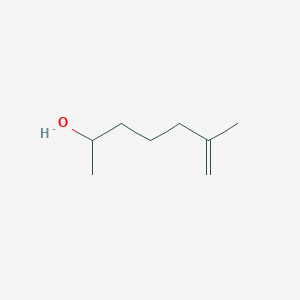
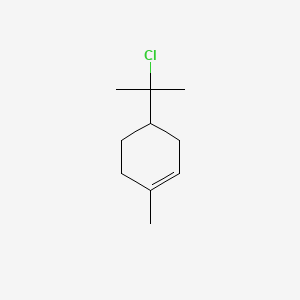

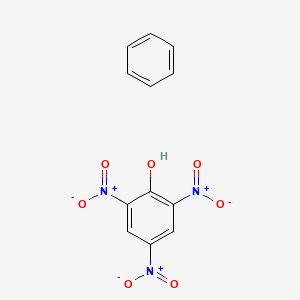
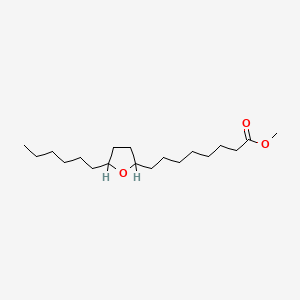
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
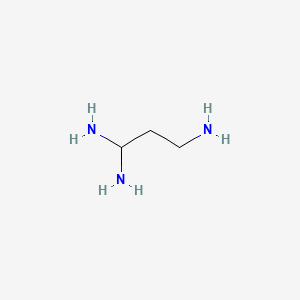
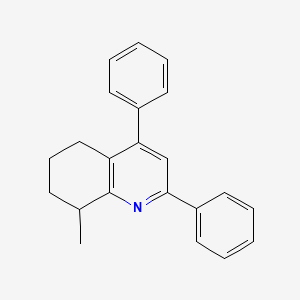
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
